molecular formula C21H14ClN3O4S B2702305 N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1105242-15-6

N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2702305
CAS RN: 1105242-15-6
M. Wt: 439.87
InChI Key: IFYAWVRESZGJRB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H14ClN3O4S and its molecular weight is 439.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives demonstrated that compounds with structures related to "N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" showed significant antibacterial and antifungal potency. This suggests the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).

  • Metabolic Stability Improvement : Another research focused on improving the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors by examining various heterocyclic analogues, indicating the importance of structural modifications in enhancing drug properties (Stec et al., 2011).

Potential Biological Activities

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Research into the spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their interaction with proteins like Cyclooxygenase 1 (COX1). These findings open avenues for their application in renewable energy and molecular docking studies (Mary et al., 2020).

  • Antitumor Agents Development : The synthesis and evaluation of antitumor activities of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been documented, showcasing the compound's relevance in cancer research. Such studies underscore the therapeutic potential of structurally similar compounds in treating various cancers (Yurttaş et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4S/c22-13-3-1-12(2-4-13)15-9-30-20-19(15)23-10-25(21(20)27)8-18(26)24-14-5-6-16-17(7-14)29-11-28-16/h1-7,9-10H,8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYAWVRESZGJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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